molecular formula C12H17NO2 B6327450 Methyl 5-amino-2-(t-butyl)benzoate CAS No. 873056-34-9

Methyl 5-amino-2-(t-butyl)benzoate

Cat. No. B6327450
M. Wt: 207.27 g/mol
InChI Key: PWZQVSNCSGLQLN-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-(t-butyl)benzoate, also known as 5-amino-2-(t-butyl)benzoic acid methyl ester, is an organic compound with the molecular formula C13H19NO2. It is a white, crystalline solid that is soluble in organic solvents. It is a versatile compound used in a variety of scientific research applications and has been studied extensively.

Scientific Research Applications

Methyl Methyl 5-amino-2-(t-butyl)benzoate(t-butyl)benzoate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a ligand in coordination chemistry. It has also been used in the study of enzyme kinetics and as an inhibitor of enzymes.

Mechanism Of Action

Methyl Methyl 5-amino-2-(t-butyl)benzoate(t-butyl)benzoate acts as a competitive inhibitor of enzymes. It binds to the active site of the enzyme, preventing the binding of the substrate and thus inhibiting the enzyme’s activity.

Biochemical And Physiological Effects

Methyl Methyl 5-amino-2-(t-butyl)benzoate(t-butyl)benzoate has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosine hydroxylase, and trypsin. It has also been shown to have anti-inflammatory and antioxidant effects in cell culture studies.

Advantages And Limitations For Lab Experiments

Methyl Methyl 5-amino-2-(t-butyl)benzoate(t-butyl)benzoate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also easy to use and has a wide range of applications. However, it is also important to note that it can be toxic in large doses, and care must be taken when using it.

Future Directions

The potential applications for methyl Methyl 5-amino-2-(t-butyl)benzoate(t-butyl)benzoate are numerous. Further research could be done to explore its potential use in drug design, as an inhibitor of other enzymes, or as an antioxidant or anti-inflammatory agent. Additionally, further research could be done to explore its potential use in other areas such as food science and biotechnology. Finally, further research could be done to explore its potential use in the development of new treatments for diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease.

properties

IUPAC Name

methyl 5-amino-2-tert-butylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)10-6-5-8(13)7-9(10)11(14)15-4/h5-7H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZQVSNCSGLQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-(tert-butyl)benzoate

Synthesis routes and methods

Procedure details

To a refluxing solution of 2-tert-butyl-5-nitrobenzoate (90 mg, 0.38 mmol) in EtOH (2.0 mL) was added potassium formate (400 mg, 4.76 mmol) in water (1 mL), followed by the addition of 20 mg of 10% Pd—C. The reaction mixture was refluxed for additional 40 min, cooled to room temperature and filtered through Celite. The filtrate was concentrated to give methyl 2-tert-butyl-5-aminobenzoate (E-6) (76 mg, 95%), which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 7.24 (d, J=8.6 Hz, 1H), 6.67 (dd, J=8.6, 2.7 Hz, 1H), 6.60 (d, J=2.7 Hz, 1H), 3.86 (s, 3H), 1.34 (s, 9H); HPLC ret. time 2.19 min, 10-99% CH3CN, 5 min run; ESI-MS 208.2 m/z (MH+).
Name
2-tert-butyl-5-nitrobenzoate
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step Two

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